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Compound of Interest

Compound Name: 4-(4-chlorophenyl)thiazol-2-amine

Cat. No.: B152053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of the

compound 4-(4-chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry

and drug development. This document outlines the key spectroscopic data and provides

detailed experimental protocols for its characterization using various analytical techniques,

including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS).

Chemical Structure and Properties
Chemical Name: 4-(4-chlorophenyl)thiazol-2-amine CAS Number: 2103-99-3 Molecular

Formula: C₉H₇ClN₂S Molecular Weight: 210.69 g/mol Appearance: Off-white to light yellow

solid.[1] Melting Point: 162–164 °C[2]

Synthesis
The synthesis of 4-(4-chlorophenyl)thiazol-2-amine is typically achieved through the

Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea

derivative. In this case, 2-bromo-1-(4-chlorophenyl)ethan-1-one is reacted with thiourea.

A general procedure involves heating a mixture of thiourea and 2-bromo-1-(4-

chlorophenyl)ethan-1-one in a suitable solvent, such as ethanol. The reaction mixture is then
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cooled, and the product is precipitated by pouring it into ice water. The resulting solid can be

filtered, washed, and recrystallized to yield the pure 4-(4-chlorophenyl)thiazol-2-amine.

Below is a diagram illustrating the general synthesis workflow.

Synthesis of 4-(4-chlorophenyl)thiazol-2-amine
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(Ice Water) Filtration Recrystallization 4-(4-chlorophenyl)thiazol-2-amine
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Caption: General workflow for the synthesis of 4-(4-chlorophenyl)thiazol-2-amine.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-(4-chlorophenyl)thiazol-2-
amine.

FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Assignment

~3400-3300 N-H stretching (amine)

~3100-3000 C-H stretching (aromatic)

~1620 C=N stretching (thiazole ring)

~1590 C=C stretching (aromatic ring)

~1540 N-H bending (amine)

~1090 C-Cl stretching

~830
C-H out-of-plane bending (para-substituted

benzene)

UV-Vis Spectroscopic Data
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Solvent λmax (nm)

Phosphate buffer 232

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.82–7.79 m 2H Ar-H (ortho to Cl)

7.43–7.40 m 2H Ar-H (meta to Cl)

7.10 s 2H -NH₂

7.08 s 1H Thiazole C5-H

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

168.2 C2 (C-NH₂)

148.4 C4 (C-Ar)

133.6 Ar-C (para to Cl)

131.4 Ar-C (ipso-Cl)

128.4 Ar-CH (meta to Cl)

127.1 Ar-CH (ortho to Cl)

102.2 C5 (CH)

Mass Spectrometry Data
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m/z Assignment

210/212
[M]⁺ (Molecular ion peak, showing isotopic

pattern for Cl)

175 [M - Cl]⁺

111 [C₆H₄Cl]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid):

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium

bromide (KBr) (100-200 mg) in an agate mortar and pestle.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

[3]

Data Acquisition:

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

The sample pellet is placed in the sample holder.

The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Objective: To determine the wavelength of maximum absorption (λmax), which is related to the

electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

A stock solution of known concentration is prepared by accurately weighing the compound

and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffer solution).

Serial dilutions are made to obtain a series of solutions with decreasing concentrations.

Data Acquisition:

The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).

The absorbance of each solution is measured over a specific wavelength range (e.g., 200-

400 nm).

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated

solvent (e.g., DMSO-d₆).[4]

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of

protons, their chemical environment, and their connectivity.
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¹³C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different

types of carbon atoms and their chemical environment.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

with direct infusion.

Sample Preparation:

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Data Acquisition:

The sample is introduced into the ion source of the mass spectrometer.

The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 4-(4-chlorophenyl)thiazol-2-amine.
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Caption: Workflow for the spectroscopic analysis of 4-(4-chlorophenyl)thiazol-2-amine.

This guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-
chlorophenyl)thiazol-2-amine. The presented data and protocols are intended to assist

researchers in the identification and analysis of this compound, facilitating its further

investigation in various scientific and developmental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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